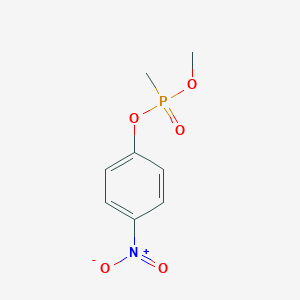

甲基(4-硝基苯基)甲基膦酸酯

描述

“Methyl (4-Nitrophenyl) Methylphosphonate” is a chemical compound with the molecular formula C8H10NO5P . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of “Methyl (4-Nitrophenyl) Methylphosphonate” and similar compounds can be challenging. A review paper discusses the hydrolysis of phosphinates and phosphonates, which are useful intermediates in the synthesis of biologically active compounds . The hydrolysis can occur under both acidic and basic conditions .Molecular Structure Analysis

The molecular structure of “Methyl (4-Nitrophenyl) Methylphosphonate” consists of 8 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 phosphorus atom . The average mass is 231.143 Da, and the monoisotopic mass is 231.029663 Da .Chemical Reactions Analysis

The hydrolysis of phosphinates and phosphonates, such as “Methyl (4-Nitrophenyl) Methylphosphonate”, can take place under both acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .Physical and Chemical Properties Analysis

The physical and chemical properties of “Methyl (4-Nitrophenyl) Methylphosphonate” include a molecular weight of 231.14 g/mol. More specific properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

分子印迹

- 甲基(4-硝基苯基)甲基膦酸酯作为一种过渡态类似物,已被用于聚合物内的分子印迹中,提高了对硝基苯酚乙酸酯的水解速率。该应用展示了其在创建具有特定催化活性的功能性聚合物方面的潜力(Robinson 和 Mosbach,1989 年)。

神经毒剂研究

- 在神经毒剂替代品的研究中,甲基(4-硝基苯基)甲基膦酸酯的衍生物已被合成,用作乙酰胆碱酯酶和丁酰胆碱酯酶的抑制剂进行测试。这些化合物对于了解神经毒剂的生化相互作用和开发潜在的解毒剂至关重要(Meek 等人,2012 年)。

酶学研究

- 甲基(4-硝基苯基)甲基膦酸酯已被用来研究膦酸酯水解中的速率决定步骤,为反应机制和催化提供了见解(Kovach 等人,1993 年)。

环境生物修复

- 已经对 3-甲基-4-硝基苯酚的生物降解进行了研究,3-甲基-4-硝基苯酚是与甲基(4-硝基苯基)甲基膦酸酯相关的某些杀虫剂的分解产物。这包括对微生物降解的研究,这对环境清理和去污目的具有重要意义(Bhushan 等人,2000 年)。

作用机制

Target of Action

Methyl (4-Nitrophenyl) Methylphosphonate is a type of phosphonate, a class of compounds that have been found to have biological activity Phosphonates are known to interact with various enzymes and receptors in organisms, playing roles in a variety of biological processes .

Mode of Action

Phosphonates, in general, are known to undergo hydrolysis under both acidic and basic conditions . This process can lead to the cleavage of the C-O bond, resulting in the formation of phosphinic and phosphonic acids . These acids are biologically active and can interact with various targets in the organism .

Biochemical Pathways

Methyl (4-Nitrophenyl) Methylphosphonate can participate in the biochemical pathway of hydrolysis, leading to the formation of phosphinic and phosphonic acids . These acids are intermediates in various biochemical pathways and have been found to exhibit biological activity . For instance, they are known to be involved in the treatment of DNA virus and retrovirus infections .

Pharmacokinetics

The pharmacokinetics of similar phosphonate compounds have been studied . These studies suggest that phosphonates can be absorbed and distributed in the body, metabolized, and eventually excreted .

Result of Action

The result of the action of Methyl (4-Nitrophenyl) Methylphosphonate is the formation of phosphinic and phosphonic acids through the process of hydrolysis . These acids are biologically active and can interact with various targets in the organism, leading to a variety of biological effects .

Action Environment

The action of Methyl (4-Nitrophenyl) Methylphosphonate can be influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of phosphonates has been found to be optimal at certain acid concentrations and temperatures . Furthermore, the presence of other substances in the environment, such as other enzymes or inhibitors, can also affect the action of this compound .

安全和危害

未来方向

The future directions in the study of “Methyl (4-Nitrophenyl) Methylphosphonate” and similar compounds could involve further exploration of their synthesis, particularly the hydrolysis of P-esters . Additionally, these compounds could be studied for their potential biological activity, as similar compounds are known to have antibacterial properties and play a role in the treatment of DNA virus and retrovirus infections .

生化分析

Biochemical Properties

The biochemical properties of Methyl (4-Nitrophenyl) Methylphosphonate are not fully exploredThey can act as enzyme inhibitors, potentially affecting biochemical reactions .

Cellular Effects

The specific cellular effects of Methyl (4-Nitrophenyl) Methylphosphonate are not well-documented. Related compounds have been shown to influence cell function. For instance, some organophosphates can inhibit acetylcholinesterase, affecting cell signaling pathways .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have been shown to have toxic effects at high doses .

Metabolic Pathways

Methyl (4-Nitrophenyl) Methylphosphonate may be involved in various metabolic pathways. Phosphonates can be used by microorganisms when phosphate becomes unavailable, leading to the formation of methane .

Transport and Distribution

Related compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Related compounds have been shown to be directed to specific compartments or organelles within the cell .

属性

IUPAC Name |

1-[methoxy(methyl)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-13-15(2,12)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPDBQHTSLQLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

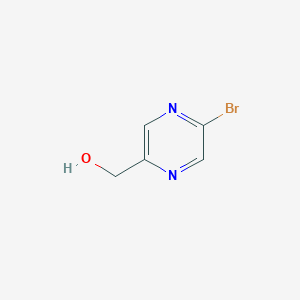

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

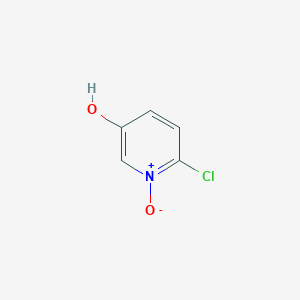

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

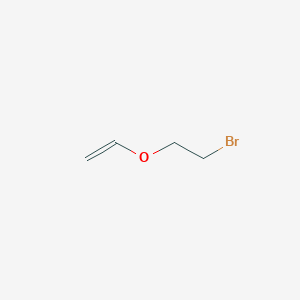

![4-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B3281021.png)